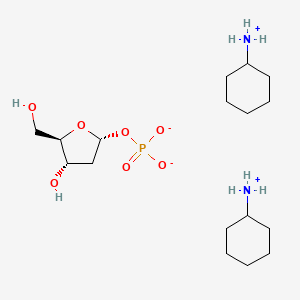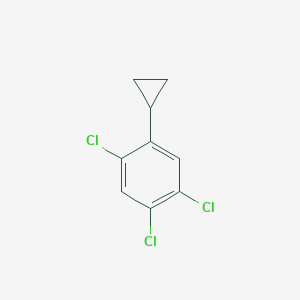
2-Deoxy-alpha-D-ribose 1-phosphate bis(cyclohexylammonium) salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Deoxy-alpha-D-ribose 1-phosphate bis(cyclohexylammonium) salt is a synthetic organic compound with the empirical formula C5H11O7P · 2C6H13N and a molecular weight of 412.46 g/mol . This compound is a derivative of 2-deoxyribose, a sugar molecule that plays a crucial role in the structure of DNA. The compound is often used in biochemical research, particularly in studies related to pyrimidine metabolism and angiogenesis in tumor cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Deoxy-alpha-D-ribose 1-phosphate bis(cyclohexylammonium) salt can be synthesized through enzymatic methods. One common approach involves the enzymatic phosphorolysis of hydroiodide salts of nucleosides in the presence of purine nucleoside phosphorylase . This method yields the desired compound in high purity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the enzymatic synthesis method mentioned above can be scaled up for industrial applications. The process involves the use of bioreactors and controlled reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Deoxy-alpha-D-ribose 1-phosphate bis(cyclohexylammonium) salt undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.
Oxidation and Reduction: The sugar moiety can undergo oxidation and reduction reactions, altering the functional groups attached to the carbon atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in aqueous or organic solvents under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phosphates, while oxidation and reduction can produce different sugar derivatives .
Aplicaciones Científicas De Investigación
2-Deoxy-alpha-D-ribose 1-phosphate bis(cyclohexylammonium) salt has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Deoxy-alpha-D-ribose 1-phosphate bis(cyclohexylammonium) salt involves its role as a substrate in enzymatic reactions. It is primarily involved in the activity of thymidine phosphorylase, which catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-alpha-D-ribose 1-phosphate . This activity is crucial for DNA synthesis and repair, as well as for the regulation of angiogenesis in tumor cells .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Deoxyribose 5-phosphate sodium salt
- D-Ribose 1-phosphate bis(cyclohexylammonium) salt
- D-Ribose 5-phosphate barium salt hexahydrate
- 2-Deoxy-D-ribose
Uniqueness
2-Deoxy-alpha-D-ribose 1-phosphate bis(cyclohexylammonium) salt is unique due to its specific structure and role in biochemical research. Unlike other similar compounds, it is specifically used in the synthesis of 2′-deoxynucleosides and in studies related to thymidine phosphorylase activity . Its ability to participate in various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C17H37N2O7P |
|---|---|
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
cyclohexylazanium;[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl] phosphate |
InChI |
InChI=1S/2C6H13N.C5H11O7P/c2*7-6-4-2-1-3-5-6;6-2-4-3(7)1-5(11-4)12-13(8,9)10/h2*6H,1-5,7H2;3-7H,1-2H2,(H2,8,9,10)/t;;3-,4+,5+/m..0/s1 |
Clave InChI |
GVYUZZDUVZHJAM-CGKAESPRSA-N |
SMILES isomérico |
C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C1[C@@H]([C@H](O[C@@H]1OP(=O)([O-])[O-])CO)O |
SMILES canónico |
C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C1C(C(OC1OP(=O)([O-])[O-])CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-2-pyrrolidin-1-yl-phenylamine](/img/structure/B13720066.png)


![Cyclobutyl-[2-methyl5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720113.png)
